molecular formula C13H22Cl2N2 B2803939 N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-79-4

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2803939
CAS No.: 1853217-79-4
M. Wt: 277.23
InChI Key: OKUHZWMIAHZWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₄H₂₄Cl₂N₂. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in pharmaceutical research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, 4-bromobenzene, and methylamine.

  • Reaction Steps:

    • Step 1: Piperidine is reacted with 4-bromobenzene in the presence of a palladium catalyst to form 4-(piperidin-4-yl)benzene.

    • Step 2: The resulting 4-(piperidin-4-yl)benzene is then reacted with methylamine to form N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine.

    • Step 3: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

  • Industrial Production Methods:

    • The compound is typically synthesized on a large scale using continuous flow reactors to ensure consistent quality and yield.

    • Purification is achieved through recrystallization or chromatographic techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation products include carboxylic acids and aldehydes.

  • Reduction products include amines and alcohols.

  • Substitution products include various derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Piperazine derivatives

  • Other substituted phenylmethanamines

Uniqueness: N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific structural features, which include the presence of the piperidin-4-yl group and the N-methyl group. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHZWMIAHZWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.